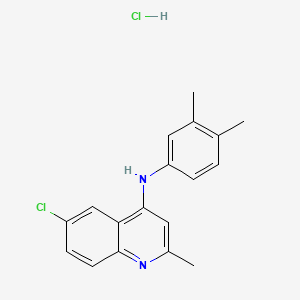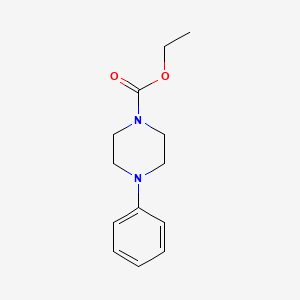
1-adamantylmethyl 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related adamantane derivatives involves several steps, including nitration, reduction, and functional group transformations. For instance, the reaction of isomeric 5-nitrophenyl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid produces dinitro and amino derivatives of adamantane, indicating a method that could be adapted for 1-adamantylmethyl 3,5-dinitrobenzoate synthesis (Mikolaichuk, Spasibenko, & Trifonov, 2020).
Molecular Structure Analysis
The molecular structure of 1-adamantylmethyl 3,5-dinitrobenzoate and related compounds is characterized by the adamantyl group's bulky nature, influencing the overall molecular conformation and reactivity. Studies on similar adamantane derivatives reveal the importance of non-covalent interactions, hydrogen bonding, and molecular packing in the crystal structure, which are critical for understanding the molecular structure of 1-adamantylmethyl 3,5-dinitrobenzoate (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo various chemical reactions, including electrophilic substitutions, hydrogenation, and reactions with nucleophiles. The presence of the dinitrobenzoate moiety in 1-adamantylmethyl 3,5-dinitrobenzoate suggests that it may participate in nucleophilic substitution reactions, reduction of nitro groups to amines, and other transformations relevant to organic synthesis and material science applications.
Physical Properties Analysis
The physical properties of 1-adamantylmethyl 3,5-dinitrobenzoate, such as melting point, solubility, and thermal stability, are influenced by its molecular structure. For example, the thermal stability of dinitro derivatives of adamantane has been studied, providing insight into the stability of the compound under various conditions (Mikolaichuk, Spasibenko, & Trifonov, 2020).
Mechanism of Action
Target of Action
The primary target of 1-adamantylmethyl 3,5-dinitrobenzoate is the fungal species Candida albicans . This organism is often found in clinical contexts and is the principal cause of candidiasis, which represents one of the main causes of hospital infections .
Mode of Action
The compound interacts with its targets by inhibiting the growth of all strains of Candida albicans with minimum inhibitory concentrations of 0.27–1.10 mM . The biological results corroborated the molecular model, which pointed to a multi-target antifungal mechanism of action for 1-adamantylmethyl 3,5-dinitrobenzoate in C. albicans .
Biochemical Pathways
The compound’s mode of action involves various cellular processes, including interference in the synthesis of ergosterol . Ergosterol is a crucial component of fungal cell membranes, and its disruption can lead to cell death.
Pharmacokinetics
The compound’s molecular weight is 226143 , which may influence its bioavailability and distribution within the body.
Result of Action
The result of the compound’s action is the inhibition of the growth of Candida albicans strains, demonstrating its potential as an antifungal agent . The compound’s effectiveness against this organism suggests it could be useful in treating infections caused by C. albicans.
Safety and Hazards
The safety data sheet for methyl 3,5-dinitrobenzoate indicates that it may cause eye and skin irritation and may cause respiratory and digestive tract irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
The nitrobenzoate scaffold, particularly the 3,5-dinitrobenzoate scaffold, merits further investigation, because it has the potential to generate future antimycobacterial agents with improved activity . The inhibitory activity of a collection of twenty esters and amides (derived from 3,5-dinitrobenzoic acid) against Candida spp. was elucidated using microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicide Concentration (MFC), as well as probable mechanisms of action .
properties
IUPAC Name |
1-adamantylmethyl 3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-17(14-4-15(19(22)23)6-16(5-14)20(24)25)26-10-18-7-11-1-12(8-18)3-13(2-11)9-18/h4-6,11-13H,1-3,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDSIRSJYXTFJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Adamantan-1-yl)methyl 3,5-dinitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)



![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5139513.png)

![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5139552.png)